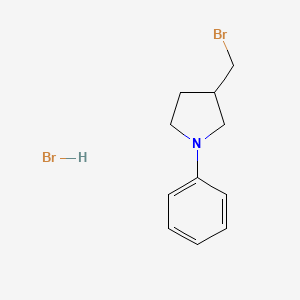

3-(溴甲基)-1-苯基吡咯啉;溴化氢

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-(Bromomethyl)-1-phenylpyrrolidine;hydrobromide” is a brominated derivative of pyrrolidine, which is a cyclic amine . The bromomethyl group (-CH2Br) is a common functional group in organic chemistry, often used in substitution reactions.

Synthesis Analysis

While specific synthesis methods for this compound were not found, bromomethyl compounds are often synthesized through free radical bromination reactions . This involves the reaction of a precursor compound with a brominating agent, such as N-bromosuccinimide (NBS), under appropriate conditions .Molecular Structure Analysis

The molecular structure of this compound would likely consist of a pyrrolidine ring (a five-membered ring with one nitrogen atom and four carbon atoms), with a phenyl group (a six-membered carbon ring, akin to benzene) and a bromomethyl group attached .Chemical Reactions Analysis

Bromomethyl compounds, like the one , are often used in substitution reactions . They can act as electrophiles, reacting with nucleophiles in a variety of contexts. The specifics of these reactions would depend on the other reactants and conditions present .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Brominated organic compounds are often dense, with relatively high boiling points . They may also exhibit significant reactivity, particularly in the context of substitution reactions .科学研究应用

合成和化学反应

分子内溴胺化:通过溴化形成 2-溴甲基-4,4-二苯基吡咯烷氢溴酸盐,证明了该化合物在合成复杂分子结构中的用途。此过程涉及将溴添加到特定前体中,生成溴甲基吡咯烷衍生物,该衍生物可以进一步反应形成 aziridines 和其他溴哌啶化合物。此类反应对于开发具有潜在应用的新化学实体至关重要,包括材料科学和制药领域 (Horning & Muchowski, 1974)。

任务特定离子液体捕获 CO2:一种新的 CO2 捕获方法涉及 1-丁基咪唑与 3-溴丙胺氢溴酸盐反应,以产生一种新的离子液体,该液体能够可逆地隔离 CO2。这种创新材料在效率方面与市售胺隔离剂相媲美,为碳捕获和存储应用提供了一种非挥发性、不依赖水的解决方案 (Bates 等人,2002)。

抗惊厥活性和钠通道阻断:由苯乙酮和甘氨酸合成的衍生物,包括 4-(4-溴苯基)-3-吗啉基吡咯-2-羧酸甲酯,显示出显着的抗惊厥活性,神经毒性最小。这些化合物通过阻断钠通道起作用,证明了溴苯基吡咯烷衍生物在开发癫痫和相关疾病的新治疗方法中的潜力 (Unverferth 等人,1998)。

材料科学中的应用

合成具有抗真菌特性的琥珀酰亚胺衍生物:由 1-芳基-3-乙基-3-甲基吡咯烷合成的新的琥珀酰亚胺衍生物表现出显着的体外抗真菌活性。这表明在开发新型杀真菌剂和抗菌剂方面具有潜在应用。通过微波辐射改进的合成过程突出了溴苯基吡咯烷衍生物在产生具有有希望的生物活性的化合物中的作用 (Cvetković 等人,2019)。

多巴胺能活性用于神经应用:通过多步反应合成的 3-(3,4-二羟苯基)-1-正丙基吡咯烷氢溴酸盐表现出多巴胺能激动剂活性。该化合物诱导了中枢多巴胺能刺激的特征性行为和生化变化,表明其在研究和潜在治疗与多巴胺功能障碍相关的疾病中的效用 (Crider 等人,1984)。

作用机制

Target of Action

Compounds similar to “3-(Bromomethyl)-1-phenylpyrrolidine;hydrobromide” often target specific enzymes or receptors in the body. For example, brominated compounds are often used in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The mode of action of such compounds often involves binding to their target and modulating its activity. For instance, in the case of Suzuki–Miyaura cross-coupling reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. In the case of Suzuki–Miyaura cross-coupling reactions, the pathway involves the formation of carbon–carbon bonds .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound like “3-(Bromomethyl)-1-phenylpyrrolidine;hydrobromide” would depend on its chemical structure and the route of administration. Typically, such compounds would be absorbed into the bloodstream, distributed throughout the body, metabolized by enzymes, and eventually excreted .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. In the case of Suzuki–Miyaura cross-coupling reactions, the result is the formation of new carbon–carbon bonds .

Action Environment

The action, efficacy, and stability of a compound like “3-(Bromomethyl)-1-phenylpyrrolidine;hydrobromide” can be influenced by various environmental factors, including temperature, pH, and the presence of other substances. For instance, the efficacy of brominated compounds in Suzuki–Miyaura cross-coupling reactions can be influenced by the reaction conditions .

安全和危害

属性

IUPAC Name |

3-(bromomethyl)-1-phenylpyrrolidine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN.BrH/c12-8-10-6-7-13(9-10)11-4-2-1-3-5-11;/h1-5,10H,6-9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLNJRFMGMDZQFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CBr)C2=CC=CC=C2.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Br2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2305251-65-2 |

Source

|

| Record name | 3-(bromomethyl)-1-phenylpyrrolidine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(3,4-Dimethylphenyl)sulfonyl-2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2709144.png)

![4-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)butanamide](/img/structure/B2709148.png)

![5-(4-ethyl-1,3-thiazol-2-yl)-N-[2-(2-methylpiperidin-1-yl)ethyl]thiophene-2-sulfonamide](/img/no-structure.png)

![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)pyridine-3-sulfonamide](/img/structure/B2709160.png)

![ethyl {[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}methylcarbamate](/img/structure/B2709162.png)